N1-(2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
Description
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c23-16-5-2-7-22(16)15-4-1-3-14(13-15)20-18(25)17(24)19-6-8-21-9-11-26-12-10-21/h1,3-4,13H,2,5-12H2,(H,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVWTHUSPMDQPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Morpholinoethyl Intermediate: This step involves the reaction of morpholine with an appropriate alkylating agent, such as 2-chloroethylamine, under basic conditions to form the 2-morpholinoethylamine intermediate.
Synthesis of the Pyrrolidinone Derivative: The pyrrolidinone moiety can be synthesized by reacting a suitable aniline derivative with succinic anhydride, followed by cyclization under acidic conditions to form the 2-oxopyrrolidin-1-yl group.
Coupling Reaction: The final step involves coupling the 2-morpholinoethylamine intermediate with the pyrrolidinone derivative using oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the oxalamide linkage or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine or pyrrolidinone moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions may result in various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-(2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desired properties.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development. Studies may focus on its effects on cellular processes, enzyme inhibition, or receptor binding.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer, inflammation, or neurological disorders. Preclinical studies may evaluate its efficacy and safety in various disease models.
Industry
In industrial applications, this compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals. Its versatile reactivity allows for the production of a wide range of products with specific functions.
Mechanism of Action
The mechanism of action of N1-(2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. For example, it may inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Oxalamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Key Observations :
Bioactivity Profiles: S336 () demonstrates high potency as an umami flavor enhancer due to its pyridinyl and dimethoxybenzyl groups, which likely engage polar residues in the TAS1R1/TAS3R3 receptor binding pocket . The piperazinylpropyl-pyrazolyl oxalamide () features a dichlorophenyl-piperazine motif, commonly associated with CNS activity (e.g., serotonin or dopamine receptor modulation) . The target compound’s morpholinoethyl-pyrrolidinone substitution may favor interactions with kinases or GPCRs due to morpholine’s electron-rich oxygen and pyrrolidinone’s lactam rigidity.
Structural Influences on Physicochemical Properties: Hydrophilicity: Morpholinoethyl (target compound) and pyridinylethyl (S336) groups enhance water solubility compared to dichlorophenyl ().
Synthetic Accessibility: Oxalamides are typically synthesized via condensation of oxalyl chloride with amines. The morpholinoethyl and pyrrolidinonephenyl groups may require multi-step functionalization, akin to the dichlorophenyl-piperazine synthesis in , which involves trituration and silica gel chromatography .
Biological Activity
N1-(2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₄O₄ |
| Molecular Weight | 360.4 g/mol |
| CAS Number | 942012-30-8 |
The structure includes a morpholine ring, a pyrrolidinone moiety, and an oxalamide group, which contribute to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidinone Ring : Cyclization of a precursor compound under acidic or basic conditions.
- Attachment of the Phenyl Group : Utilizing Friedel-Crafts acylation with an appropriate acyl chloride.
- Formation of the Morpholine Ring : Achieved through nucleophilic substitution reactions.
These steps are performed under controlled conditions to optimize yield and minimize side reactions .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets in biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to neurological functions .
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Properties
Studies have shown promising results regarding the anticancer effects of this compound. It has been evaluated for its ability to inhibit cancer cell growth in vitro. The mechanism involves modulation of cell cycle progression and induction of apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. Preliminary bioassays indicate moderate activity against several bacterial strains, suggesting potential applications in treating infections .
Case Studies
- In Vitro Anticancer Activity : A study demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer models. The compound induced apoptosis via caspase activation .
- Antimicrobial Testing : Another investigation evaluated the compound's efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. Results highlighted its potential as a lead compound for developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
To understand its unique properties, it is essential to compare this compound with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(morpholinoethyl)oxalamide | Similar structure with a methyl group | Anticancer and antimicrobial activity |
| N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(piperidinoethyl)oxalamide | Piperidine instead of morpholine | Anticancer properties |
These comparisons illustrate how minor structural variations can significantly influence biological activity.
Q & A
Q. How can researchers optimize the synthesis of N1-(2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step coupling reactions. Key steps include:
- Amide bond formation : Use carbodiimides (e.g., DCC) with activating agents like HOBt to minimize racemization and improve coupling efficiency .
- Solvent selection : Anhydrous dichloromethane or DMF under inert atmosphere prevents hydrolysis of intermediates .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .
- Analytical validation : Monitor reactions via TLC and confirm final purity (>95%) using HPLC and LC-MS .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- NMR spectroscopy : 1H and 13C NMR confirm connectivity of the morpholinoethyl, pyrrolidinone, and phenyl groups. For example, the oxalamide NH protons appear as broad singlets near δ 10–11 ppm .
- IR spectroscopy : Detect amide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Mass spectrometry : High-resolution LC-MS (APCI+ or ESI+) verifies molecular weight (e.g., m/z 479.12 for analogous oxalamides) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic routes for analogous oxalamides?
- Methodological Answer : Conflicting methods (e.g., oxalyl chloride vs. carbodiimide-mediated coupling) can be reconciled by:
- Comparative reaction screening : Test both routes under standardized conditions (e.g., solvent, temperature) and compare yields/purity .
- Mechanistic studies : Use computational tools (DFT calculations) to evaluate activation barriers for competing pathways .
- Side-product analysis : Identify by-products via LC-MS/MS to determine optimal conditions .
Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target identification : Perform affinity chromatography or surface plasmon resonance (SPR) to identify protein targets .
- Cellular assays : Test dose-dependent inhibition of inflammation (e.g., TNF-α/IL-6 ELISA) or cancer cell viability (MTT assay) .
- Molecular docking : Use X-ray crystallography (e.g., SHELX-refined structures) or Cryo-EM data to model interactions with enzymes/receptors .
Q. How can researchers address challenges in crystallizing this compound for structural analysis?
- Methodological Answer :
- Crystallization screening : Use vapor diffusion (hanging drop) with PEG-based precipitants and pH optimization .
- Data collection/refinement : Employ SHELX programs (SHELXD for phasing, SHELXL for refinement) to resolve twinning or low-resolution issues .
- Validation : Cross-validate with spectroscopic data to confirm structural accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
